molecular formula C22H20O7 B2951181 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-88-8

8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B2951181
CAS RN: 690213-88-8
M. Wt: 396.395
InChI Key: SYGBKSQOCJEEJU-CMDGGOBGSA-N
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Description

The compound “8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound with the molecular formula C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a methoxy group, and a trimethoxyphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The trimethoxyphenyl (TMP) group, which is part of this compound, is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that the compound could participate in a variety of chemical reactions, particularly those relevant to biological systems.


Physical And Chemical Properties Analysis

The compound has a molecular formula of CHO, an average mass of 336.338 Da, and a monoisotopic mass of 336.099762 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available information.

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. Research indicates that derivatives of this molecule can inhibit the proliferation of cancer cells. For instance, a study demonstrated that a similar compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline , inhibited the growth of colorectal cancer cells, suggesting that our compound of interest may also possess anticancer properties .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is crucial in cancer treatment. Compounds related to 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one have been found to decrease cell mitochondrial membrane potential and induce apoptosis in cancer cells . This application is vital for developing new chemotherapeutic agents.

Cell Cycle Arrest

Another significant application is the potential to cause cell cycle arrest. The aforementioned study also found that the related compound could block the cell cycle in the G2/M phase in colorectal cells . This effect can prevent cancer cells from proliferating and is a valuable trait for anticancer drugs.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is involved in cell growth and survival, and its inhibition is a target for cancer therapy. Compounds structurally similar to our compound of interest have shown to exert cytotoxicity by inhibiting the expression of proteins related to this pathway .

Antiproliferative Activity

The antiproliferative activity is another critical application. By preventing the multiplication of cancer cells, compounds like 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can be used to halt the progression of tumors .

Lead Compound for Drug Development

Due to its promising biological activities, this compound can serve as a lead compound for the development of new drugs. Its structure allows for modifications that could enhance its potency and pharmacokinetics, making it a valuable starting point for drug discovery .

properties

IUPAC Name

8-methoxy-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-17-7-5-6-14-10-15(22(24)29-21(14)17)16(23)9-8-13-11-19(27-3)20(28-4)12-18(13)26-2/h5-12H,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGBKSQOCJEEJU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

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